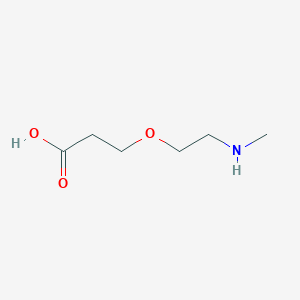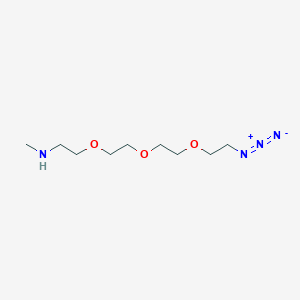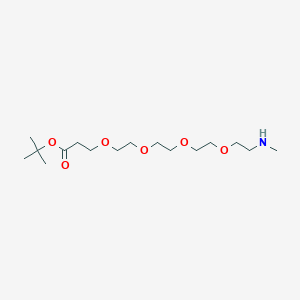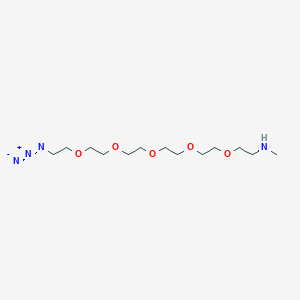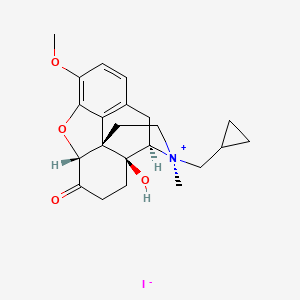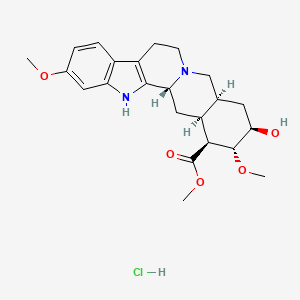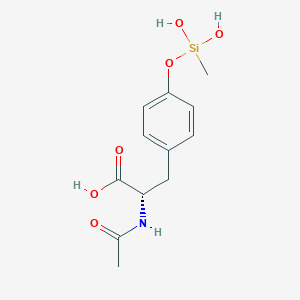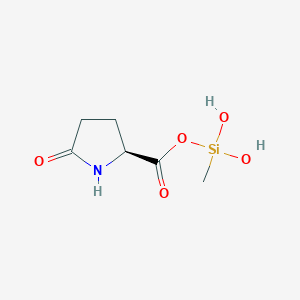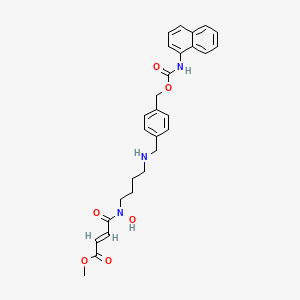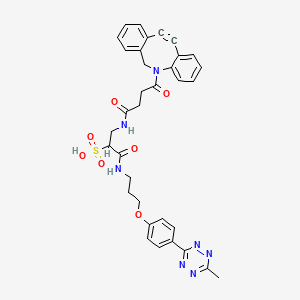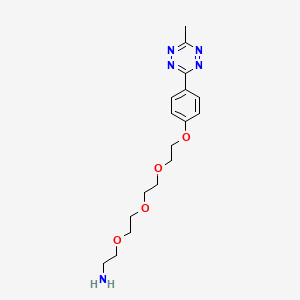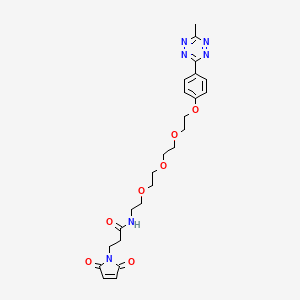
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Mitochonic Acid 5 primarily targets mitochondria in cells . It plays a crucial role in maintaining mitochondrial function, which is central to many biological processes, including energy production and cellular homeostasis . Mitochonic Acid 5 has been found to ameliorate renal tubular and cardiac myocyte damage .
Mode of Action
Mitochonic Acid 5 interacts with its targets, the mitochondria, by modulating mitochondrial ATP synthesis . It enhances ATP production without increasing mitochondrial reactive oxygen species (ROS) generation . This compound has been shown to activate the MAPK–ERK–Yap signaling pathways, which leads to increased Bnip3-related mitophagy . This process helps degrade damaged mitochondria, disrupt mitochondrial apoptosis, neutralize ROS overproduction, and improve cellular energy production .
Biochemical Pathways
Mitochonic Acid 5 affects several biochemical pathways. It activates the MAPK–ERK–Yap signaling pathways, leading to increased Bnip3-related mitophagy . This process helps degrade damaged mitochondria, thereby disrupting mitochondrial apoptosis and neutralizing ROS overproduction . Furthermore, it enhances the activity of SIRT3 and promotes Parkin-dependent mitophagy .
Pharmacokinetics
It’s known that this compound binds to mitochondria , suggesting that it is well-absorbed and distributed within cells to reach its target.
Result of Action
The action of Mitochonic Acid 5 leads to several molecular and cellular effects. It reduces mitochondrial oxidative stress and accelerates mitochondrial energy metabolism . This compound has been found to ameliorate the pathophysiology of human mitochondrial-disease fibroblasts and Caenorhabditis elegans Duchenne muscular dystrophy and Parkinson’s disease models . It also attenuates the age-related decline in motor performance, loss of muscle mitochondria, and degeneration of dopaminergic neurons associated with mitochondrial Ca2+ overload in C. elegans .
Action Environment
It’s known that this compound is effective in various cellular environments, including those of renal tubular cells, cardiac myocytes, fibroblasts, and neurons .
Biochemical Analysis
Biochemical Properties
Mitochonic acid 5 plays a crucial role in biochemical reactions, particularly in mitochondrial metabolism. It binds to mitochondria and ameliorates renal tubular and cardiac myocyte damage . Mitochonic acid 5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain . It interacts with various enzymes and proteins, including those involved in energy metabolism and oxidative stress regulation .
Cellular Effects
Mitochonic acid 5 has profound effects on various cell types and cellular processes. It protects mouse microglial BV-2 cells against TNFα-induced apoptosis by activating the MAPK–ERK–Yap signaling pathways . This compound influences cell function by enhancing mitophagy, reducing oxidative stress, and improving cellular energy production . Additionally, Mitochonic acid 5 has been shown to ameliorate age-related neuromuscular dysfunction in animal models .
Molecular Mechanism
The molecular mechanism of Mitochonic acid 5 involves its interaction with mitochondrial biomolecules. It regulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 activates the MAPK–ERK–Yap signaling pathways, which play a critical role in protecting cells from apoptosis . This compound also modulates the expression of genes involved in mitochondrial homeostasis and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mitochonic acid 5 change over time. It has been observed to improve renal function in ischemia-reperfusion injury models and cisplatin-induced nephropathy models . The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function. Mitochonic acid 5 has shown dose-dependent protective effects on cell viability under inflammatory conditions .
Dosage Effects in Animal Models
The effects of Mitochonic acid 5 vary with different dosages in animal models. It has been shown to improve renal function in a dose-dependent manner . High doses of Mitochonic acid 5 may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Mitochonic acid 5 is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors that regulate energy metabolism and oxidative stress . This compound modulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 also affects metabolic flux and metabolite levels in cells .
Transport and Distribution
Mitochonic acid 5 is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects . The compound’s localization and accumulation are critical for its function in modulating mitochondrial metabolism and reducing oxidative stress .
Subcellular Localization
Mitochonic acid 5 is primarily localized in mitochondria, where it plays a vital role in regulating mitochondrial function . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria . This subcellular localization is essential for its activity and function in protecting cells from oxidative stress and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mitochonic Acid 5 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the indole-3-acetic acid derivative, followed by the introduction of the difluorophenyl group. The final step involves the formation of the oxobutanoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for Mitochonic Acid 5 are not extensively documented, the synthesis likely involves large-scale organic synthesis techniques. These methods would include the use of industrial reactors, purification systems, and quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Mitochonic Acid 5 primarily undergoes reactions that involve its functional groups. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the oxobutanoic acid group.
Substitution: The difluorophenyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Mitochonic Acid 5 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a model compound to study mitochondrial function and bioenergetics.
Biology: Investigated for its role in enhancing mitochondrial ATP production and reducing reactive oxygen species.
Medicine: Explored as a potential therapeutic agent for mitochondrial diseases, Duchenne muscular dystrophy, and Parkinson’s disease.
Industry: Potential applications in improving the quality of preserved biological samples, such as sperm storage .
Comparison with Similar Compounds
Indole-3-acetic acid: The parent compound from which Mitochonic Acid 5 is derived.
Mitochonic Acid 4: Another derivative with similar mitochondrial targeting properties.
Mitochonic Acid 6: A related compound with variations in the functional groups
Uniqueness: Mitochonic Acid 5 is unique due to its potent ability to enhance mitochondrial ATP production without increasing reactive oxygen species generation. This makes it a promising candidate for therapeutic applications in mitochondrial diseases and other conditions associated with mitochondrial dysfunction .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQALWNGNLTOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

